An In-depth Technical Guide to (6-Bromobenzo[c]isoxazol-3-yl)methanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (6-Bromobenzo[c]isoxazol-3-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(6-Bromobenzo[c]isoxazol-3-yl)methanol is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The presence of the benzisoxazole scaffold, a known pharmacophore, combined with a bromine substituent and a primary alcohol functional group, makes this molecule an intriguing building block for the synthesis of novel bioactive agents.[1][2] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (6-Bromobenzo[c]isoxazol-3-yl)methanol, a proposed synthetic route, and general considerations for its handling, reactivity, and potential applications. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
The benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of several approved drugs with diverse therapeutic activities, including antipsychotics and anticonvulsants.[1][2] The incorporation of a bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and metabolic stability.[3] The primary alcohol functionality in (6-Bromobenzo[c]isoxazol-3-yl)methanol serves as a versatile handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures.
While specific experimental data for (6-Bromobenzo[c]isoxazol-3-yl)methanol is limited in the public domain, this guide synthesizes available information for the compound and its structural analogs to provide a robust starting point for researchers. We will delve into its core chemical and physical characteristics, propose a logical and experimentally sound synthetic pathway, and discuss its potential reactivity and applications.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The following section details the known and predicted properties of (6-Bromobenzo[c]isoxazol-3-yl)methanol.
Structural and General Information
| Property | Value | Source |
| IUPAC Name | (6-Bromobenzo[c]isoxazol-3-yl)methanol | - |
| CAS Number | 1785533-28-9 | [4][5] |
| Molecular Formula | C₈H₆BrNO₂ | [4][5] |
| Molecular Weight | 228.04 g/mol | [4][5] |
| Canonical SMILES | OCc1noc2cc(Br)ccc12 | [5] |
| InChI Key | PVGYYHWSPXBCGE-UHFFFAOYSA-N | [5] |
| Purity (Typical) | ≥95% | [4] |
Predicted Physical Properties
| Property | Predicted Value | Rationale/Comparison |
| Physical State | Solid | Similar heterocyclic compounds with comparable molecular weights are typically solids at room temperature.[6] |
| Melting Point | N/A | Not available in public databases.[5] Expected to be a solid with a defined melting point. |
| Boiling Point | N/A | Not available in public databases.[5] Likely to decompose at higher temperatures before boiling at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Limited solubility in non-polar solvents (e.g., Hexane). Poorly soluble in water. | The principle of "like dissolves like" suggests that the polar hydroxyl group and the aromatic system will lead to solubility in polar organic solvents.[7][8] The overall nonpolar character imparted by the brominated benzene ring would limit water solubility. |
Proposed Synthesis and Characterization
A validated, step-by-step synthesis protocol for (6-Bromobenzo[c]isoxazol-3-yl)methanol is not currently published. However, a plausible and efficient synthetic route can be designed based on established organic chemistry transformations, starting from the commercially available 6-bromobenzo[d]isoxazole-3-carboxylic acid.[9][10]
Synthetic Scheme
The proposed synthesis involves a two-step process: esterification of the starting carboxylic acid followed by reduction of the ester to the primary alcohol.
Caption: Proposed two-step synthesis of (6-Bromobenzo[c]isoxazol-3-yl)methanol.
Experimental Protocol
Step 1: Esterification of 6-Bromobenzo[d]isoxazole-3-carboxylic acid
-
Rationale: The conversion of the carboxylic acid to its methyl ester is a standard procedure that facilitates the subsequent reduction. Fischer esterification using methanol with a catalytic amount of sulfuric acid, or conversion to the acid chloride with thionyl chloride followed by reaction with methanol, are both viable methods.[11]
-
Procedure (Illustrative):
-
To a solution of 6-bromobenzo[d]isoxazole-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude methyl 6-bromobenzo[d]isoxazole-3-carboxylate can be purified by column chromatography on silica gel.
-
Step 2: Reduction of Methyl 6-bromobenzo[d]isoxazole-3-carboxylate
-
Rationale: The reduction of the ester to the primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a milder one such as sodium borohydride (NaBH₄), although the latter might require longer reaction times or elevated temperatures.[11]
-
Procedure (Illustrative using LiAlH₄):
-
Prepare a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 6-bromobenzo[d]isoxazole-3-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (6-Bromobenzo[c]isoxazol-3-yl)methanol.
-
Purify the product by column chromatography on silica gel.
-
Characterization Workflow
The successful synthesis of (6-Bromobenzo[c]isoxazol-3-yl)methanol should be confirmed by a combination of spectroscopic techniques.
Caption: A typical workflow for the structural characterization of the synthesized product.
Expected Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzisoxazole ring, a singlet for the methylene protons of the -CH₂OH group, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 6-bromo substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display signals for all eight carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the isoxazole ring carbons, and the methylene carbon of the alcohol.[12][13][14][15]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (228.04 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible for the molecular ion and any bromine-containing fragments.[16][17][18]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic peaks for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N stretching of the isoxazole ring, and C-O stretching of the alcohol will also be present.[19][20][21]
Reactivity and Potential Applications
The chemical reactivity of (6-Bromobenzo[c]isoxazol-3-yl)methanol is dictated by its key functional groups: the benzisoxazole ring, the bromine substituent, and the primary alcohol.
-
Benzisoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions.[1]
-
Bromine Substituent: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 6-position of the benzisoxazole core.[22]
-
Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution reactions. This versatility makes it a valuable precursor for a wide range of derivatives.
These reactive handles make (6-Bromobenzo[c]isoxazol-3-yl)methanol a promising starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs targeting various diseases.[1][2] The incorporation of this building block could lead to the development of novel anti-inflammatory, anticancer, or antibacterial agents.[1][2][3]
Safety and Handling
While specific toxicological data for (6-Bromobenzo[c]isoxazol-3-yl)methanol is not available, it is prudent to handle it with the care afforded to all novel chemical entities.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[23] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[23] Avoid inhalation of dust and contact with skin and eyes.[23]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][23]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(6-Bromobenzo[c]isoxazol-3-yl)methanol represents a valuable and versatile building block for medicinal chemistry and drug discovery. While a complete experimental dataset for its physicochemical properties is yet to be established, this technical guide provides a comprehensive overview based on available information and sound scientific principles. The proposed synthetic route offers a practical approach for its preparation, and the discussion on its reactivity highlights its potential for the generation of diverse chemical libraries. As research in this area progresses, a more complete understanding of this compound's properties and applications will undoubtedly emerge, further solidifying the importance of the benzisoxazole scaffold in the development of novel therapeutics.
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